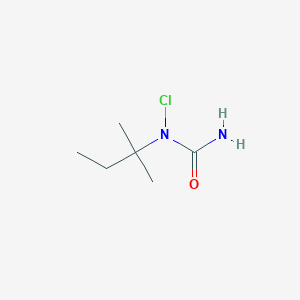
N-Chloro-N-(2-methylbutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N-(2-methylbutan-2-yl)urea is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a chlorine atom and a 2-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(2-methylbutan-2-yl)urea typically involves the reaction of urea with a chlorinating agent in the presence of a suitable solvent. One common method is to react urea with sodium hypochlorite (NaOCl) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective chlorination of the urea molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of urea and the chlorinating agent into the reactor, where the reaction takes place under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent urea derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-Chloro-N-(2-methylbutan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Chloro-N-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This property is particularly useful in its antimicrobial and antifungal applications.
Comparison with Similar Compounds
Similar Compounds
- N-Chloro-N-(2-methylpropyl)urea
- N-Chloro-N-(2-ethylbutyl)urea
- N-Chloro-N-(2-methylpentyl)urea
Uniqueness
N-Chloro-N-(2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
63299-43-4 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-1-(2-methylbutan-2-yl)urea |
InChI |
InChI=1S/C6H13ClN2O/c1-4-6(2,3)9(7)5(8)10/h4H2,1-3H3,(H2,8,10) |
InChI Key |
MITXWQPMQCJIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


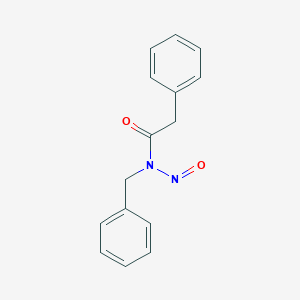
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
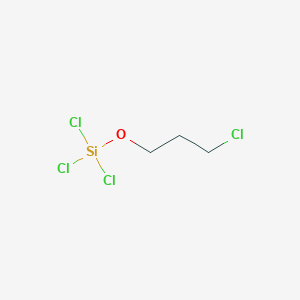
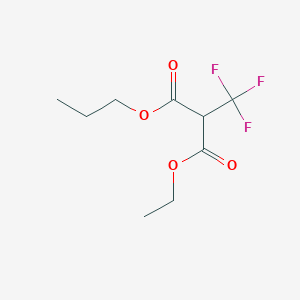




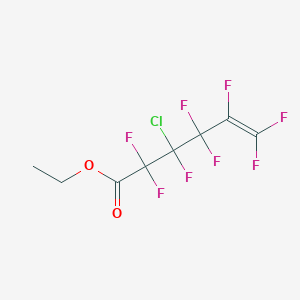
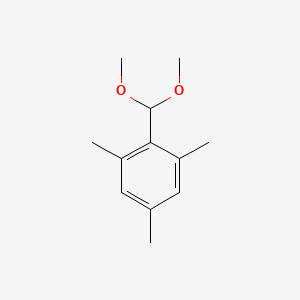
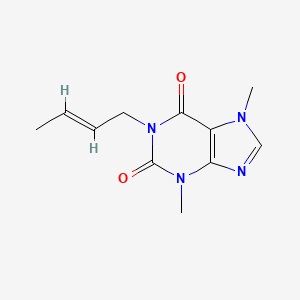
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
